
6-tert-Butyl-2'-fluorobiphenyl-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-Butyl-2’-fluorobiphenyl-3-ylamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl group at the 6th position, a fluorine atom at the 2’ position, and an amine group at the 3rd position of the biphenyl structure
Métodos De Preparación
The synthesis of 6-tert-Butyl-2’-fluorobiphenyl-3-ylamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial production methods for this compound may involve the vapor phase catalytic methylation of 2-tert-butylphenol with methanol at temperatures between 280-300°C . This process selectively forms 6-tert-butyl-2-methylphenol, which can then be further functionalized to introduce the fluorine and amine groups.
Análisis De Reacciones Químicas
6-tert-Butyl-2’-fluorobiphenyl-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using reagents such as sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
6-tert-Butyl-2’-fluorobiphenyl-3-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of 6-tert-Butyl-2’-fluorobiphenyl-3-ylamine involves its interaction with specific molecular targets and pathways. The presence of the amine group allows it to act as a nucleophile, participating in various chemical reactions. The tert-butyl and fluorine substituents can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate biological pathways, potentially leading to therapeutic effects in medicinal applications .
Comparación Con Compuestos Similares
6-tert-Butyl-2’-fluorobiphenyl-3-ylamine can be compared with other similar compounds, such as:
6-tert-Butyl-8-fluoro-2,3-dimethylquinoline carbonate: This compound also contains a tert-butyl and fluorine substituent but differs in its quinoline structure.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another compound with a tert-butyl group, but with a different core structure and functional groups.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butyl group but are used primarily in peptide synthesis.
The uniqueness of 6-tert-Butyl-2’-fluorobiphenyl-3-ylamine lies in its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C16H18FN |
|---|---|
Peso molecular |
243.32 g/mol |
Nombre IUPAC |
4-tert-butyl-3-(2-fluorophenyl)aniline |
InChI |
InChI=1S/C16H18FN/c1-16(2,3)14-9-8-11(18)10-13(14)12-6-4-5-7-15(12)17/h4-10H,18H2,1-3H3 |
Clave InChI |
SBTJRACAJYHMET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)N)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



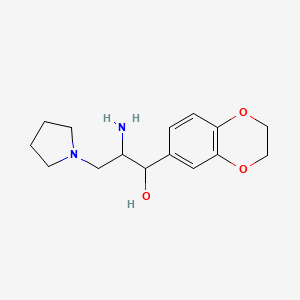
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725323.png)
![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)
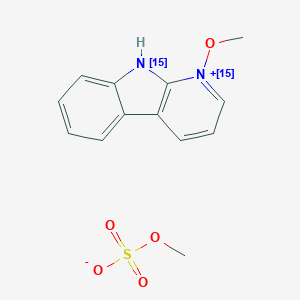
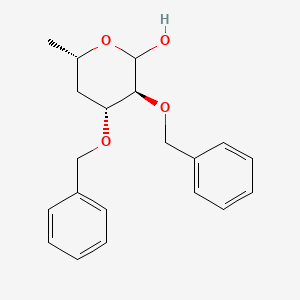
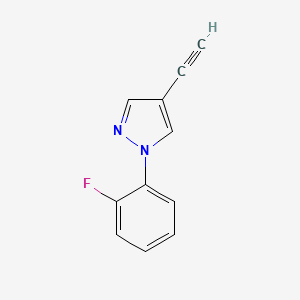
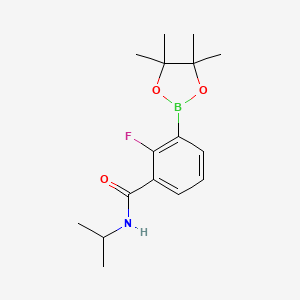

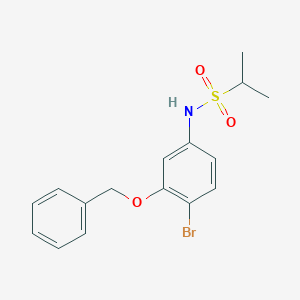

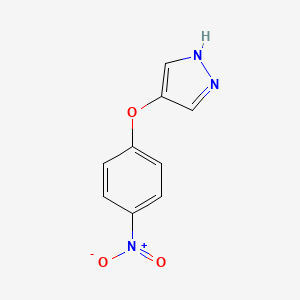
![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)
![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)
